molecular formula C16H15BrN2O4 B3729838 N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide

N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide

Cat. No. B3729838
M. Wt: 379.20 g/mol
InChI Key: CTVWPCZOZLBHIW-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide, also known as BHMBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. BHMBH is a hydrazone derivative of 3-methyl-2-hydroxybenzoic acid and 3-bromo-4-hydroxy-5-methoxybenzaldehyde.

Mechanism of Action

The mechanism of action of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide is not fully understood. However, it has been proposed that N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. In addition, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has been shown to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide is also stable and can be stored for long periods of time. However, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide. One area of research is the development of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the investigation of the mechanism of action of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide. Further studies are needed to fully understand how N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide exerts its biological effects. Additionally, the development of new synthesis methods for N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide may lead to improved yields and reduced toxicity.

Scientific Research Applications

N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit antimicrobial, antifungal, anticancer, and antioxidant properties. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-hydroxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-9-4-3-5-11(14(9)20)16(22)19-18-8-10-6-12(17)15(21)13(7-10)23-2/h3-8,20-21H,1-2H3,(H,19,22)/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVWPCZOZLBHIW-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxy-3-methylbenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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